5-Bromo-6-chloro-3-iodo-1H-indole

Catalog No.
S6578087
CAS No.
2306263-63-6
M.F
C8H4BrClIN
M. Wt
356.38 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-6-chloro-3-iodo-1H-indole

CAS Number

2306263-63-6

Product Name

5-Bromo-6-chloro-3-iodo-1H-indole

IUPAC Name

5-bromo-6-chloro-3-iodo-1H-indole

Molecular Formula

C8H4BrClIN

Molecular Weight

356.38 g/mol

InChI

InChI=1S/C8H4BrClIN/c9-5-1-4-7(11)3-12-8(4)2-6(5)10/h1-3,12H

InChI Key

JBQJSKAJEJWERN-UHFFFAOYSA-N

SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2I

Canonical SMILES

C1=C2C(=CC(=C1Br)Cl)NC=C2I

5-Bromo-6-chloro-3-iodo-1H-indole is a complex organic compound belonging to the indole family, characterized by its unique halogen substitutions. The molecular formula is C8H5BrClIC_8H_5BrClI, and it features a five-membered heterocyclic structure that includes nitrogen atoms. This compound is notable for its potential applications in medicinal chemistry and material science, particularly due to the presence of multiple halogens which can influence its reactivity and biological activity.

Typical of indole derivatives, including:

  • Halogenation: The compound can undergo further halogenation reactions, which may enhance its reactivity.
  • Nucleophilic Substitution: The iodine atom can participate in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille reactions, facilitating the formation of more complex organic structures.
  • Acylation: This compound can also undergo acylation reactions, which are useful for modifying its functional properties.

The biological activity of 5-Bromo-6-chloro-3-iodo-1H-indole has been explored in various studies. It exhibits:

  • Antimicrobial Properties: Similar indole derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in antibiotic development .
  • Anticancer Activity: Some halogenated indoles have demonstrated cytotoxic effects on cancer cell lines, indicating that this compound may also possess similar properties.

The applications of 5-Bromo-6-chloro-3-iodo-1H-indole include:

  • Pharmaceutical Development: Its structural features make it a candidate for drug development, particularly in creating new antibiotics or anticancer agents.
  • Material Science: The compound may also be utilized in the development of new materials due to its unique electronic properties imparted by the halogen atoms.

Interaction studies involving 5-Bromo-6-chloro-3-iodo-1H-indole focus on its reactivity with various biological targets. Preliminary studies indicate that it may interact with specific enzymes or receptors, potentially influencing metabolic pathways. Further research is necessary to elucidate these interactions fully.

Several compounds share structural similarities with 5-Bromo-6-chloro-3-iodo-1H-indole. A comparison highlights their unique features:

Compound NameMolecular FormulaKey Features
5-Bromo-3-iodo-1H-indoleC8H6BrIC_8H_6BrILacks chlorine; simpler halogen profile
6-Bromo-3-iodo-1H-indazoleC7H4BrIC_7H_4BrIIndazole structure; different nitrogen placement
5-Chloro-3-bromoindoleC8H6BrClC_8H_6BrClContains bromine and chlorine; less iodide influence
6-Bromo-5-fluoroindoleC8H6BrFC_8H_6BrFFluorine substitution alters reactivity

These comparisons illustrate how the presence of different halogens (bromine, chlorine, iodine, and fluorine) affects the properties and potential applications of these compounds. The unique combination of bromine, chlorine, and iodine in 5-Bromo-6-chloro-3-iodo-1H-indole sets it apart from its analogs, potentially enhancing its biological activity and synthetic utility.

XLogP3

4

Hydrogen Bond Donor Count

1

Exact Mass

354.82604 g/mol

Monoisotopic Mass

354.82604 g/mol

Heavy Atom Count

12

Dates

Modify: 2023-11-23

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